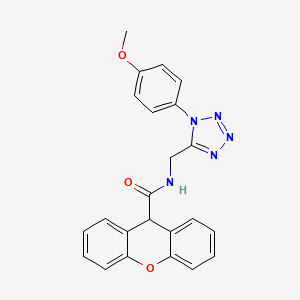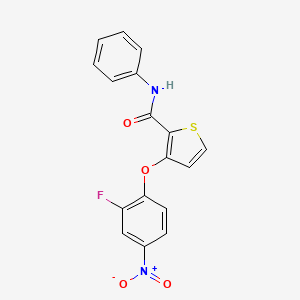
3-(2-fluoro-4-nitrophenoxy)-N-phenyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluoro-4-nitrophenoxy)-N-phenyl-2-thiophenecarboxamide is a chemical compound with the molecular formula C17H10F2N2O4S and a molecular weight of 376.34 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H10F2N2O4S/c18-11-3-1-2-4-13(11)20-17(22)16-15(7-8-26-16)25-14-6-5-10(21(23)24)9-12(14)19/h1-9H,(H,20,22) . This indicates the presence of fluorine, nitrogen, oxygen, sulfur, and carbon atoms in the molecule.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 402.4±45.0 °C and a predicted density of 1.513±0.06 g/cm3 . Its pKa is predicted to be 10.37±0.70 .科学的研究の応用
Discovery and Medicinal Chemistry Applications
Compounds with structural similarities have been identified as potent and selective inhibitors in medicinal chemistry research. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were discovered as selective Met kinase inhibitors. Analogues demonstrated complete tumor stasis in Met-dependent gastric carcinoma xenograft models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Material Science Applications
Research in material science has focused on the synthesis and characterization of new compounds for their potential applications in creating novel materials. A study synthesized a bis(ether-carboxylic acid) and derived aromatic polyamides, which showed excellent solubility, thermal stability, and potential for creating transparent, flexible films (Hsiao, Yang, & Lin, 1999). Another study explored the tuning of optical properties and enhancement of solid-state emission of poly(thiophene)s through molecular control, demonstrating the impact of various functional groups on the materials' photophysical properties (Li, Vamvounis, & Holdcroft, 2002).
Environmental Studies
In environmental research, the photodecomposition of structurally related herbicides, like nitrofen, has been studied to understand their degradation pathways and potential environmental impacts. These studies highlight the rapid cleavage of ether linkages under sunlight, forming various degradation products (Nakagawa & Crosby, 1974).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used in proteomics research
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of aminopyridines via amination reactions .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of aminopyridines , which are involved in various biochemical pathways. Aminopyridines are known to block potassium channels, thereby prolonging action potentials and increasing neurotransmitter release.
Pharmacokinetics
A compound with a similar structure, “4-(2-fluoro-4-nitrophenoxy)-1-([11c]methyl)-1,2,3,6-tetrahydropyridine”, has been used as a mao-a selective pet-mri hybrid imaging agent . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
Compounds with similar structures have been used in proteomics research , suggesting that they may have effects at the molecular and cellular levels.
特性
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4S/c18-13-10-12(20(22)23)6-7-14(13)24-15-8-9-25-16(15)17(21)19-11-4-2-1-3-5-11/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIWYBXFGDOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

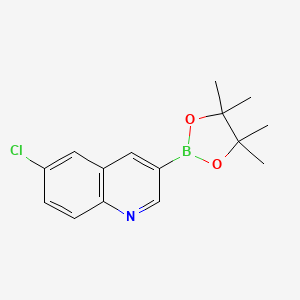
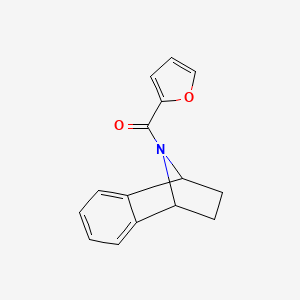
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2858165.png)
![4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2858166.png)

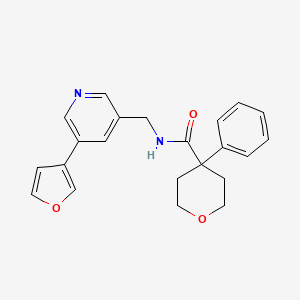
![(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol](/img/structure/B2858170.png)

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid](/img/structure/B2858174.png)
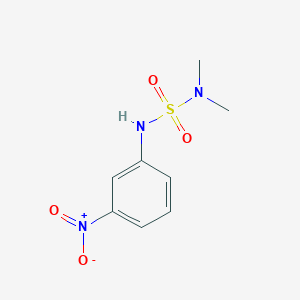
![5-bromo-N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2858180.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858182.png)

